Cloruro de tubocurarina

Descripción general

Descripción

El cloruro de tubocurarina es un alcaloide bencilisoquinolina de origen natural que se deriva de la corteza de la planta sudamericana Chondrodendron tomentosum . Históricamente, era conocido por su uso como veneno de flecha por los indígenas sudamericanos . A mediados del siglo XX, el this compound se usó junto con anestésicos para proporcionar relajación muscular esquelética durante la cirugía o la ventilación mecánica . Las alternativas más seguras lo han reemplazado en gran medida en entornos clínicos .

Mecanismo De Acción

El cloruro de tubocurarina ejerce sus efectos bloqueadores neuromusculares al inhibir la actividad de la acetilcolina en los receptores nicotínicos postsinápticos . Actúa como un antagonista competitivo reversible, reduciendo la probabilidad de activación por la acetilcolina e impidiendo la despolarización de los nervios afectados . Este mecanismo distingue al this compound de otros agentes bloqueadores neuromusculares y lo clasifica como un bloqueador neuromuscular no despolarizante .

Compuestos Similares:

Unicidad: El this compound es único debido a su importancia histórica como uno de los primeros alcaloides de curare identificados y su papel en el desarrollo de los agentes bloqueadores neuromusculares modernos . A pesar de ser reemplazado en gran medida por alternativas más seguras, sigue siendo un compuesto importante en el estudio de la farmacología neuromuscular .

Aplicaciones Científicas De Investigación

El cloruro de tubocurarina ha sido ampliamente estudiado por sus aplicaciones en diversos campos:

Análisis Bioquímico

Biochemical Properties

Tubocurarine chloride plays a significant role in biochemical reactions. It interacts with enzymes and proteins, particularly the nicotinic acetylcholine receptor (nAChR). Tubocurarine chloride acts as an antagonist for the nAChR, meaning it blocks the receptor site from acetylcholine . This interaction is competitive and reversible .

Cellular Effects

The effects of Tubocurarine chloride on cells are primarily related to its neuromuscular blocking activity. It prevents depolarization of the affected nerves by reducing the probability of activation via acetylcholine . This action leads to muscle relaxation and paralysis .

Molecular Mechanism

The molecular mechanism of action of Tubocurarine chloride involves its binding to post-synaptic nicotinic receptors. It exerts a reversible competitive antagonistic effect at these receptors, reducing the probability of activation via acetylcholine by repeatedly associating and dissociating from these receptors . In doing so, Tubocurarine chloride prevents depolarization of the affected nerves .

Temporal Effects in Laboratory Settings

The paralytic action of Tubocurarine chloride is transient due to rapid redistribution and is not primarily related to the rate of metabolism or rate of excretion . Its clinical use was limited by its relatively long duration of action (30-60 minutes) .

Dosage Effects in Animal Models

In animal studies, the effects of Tubocurarine chloride vary with different dosages. Small amounts produce transient skeletal muscular paralysis, while intramuscular injections of about three times this amount produce a comparable intensity of effect with longer duration of action .

Metabolic Pathways

It is known that it acts as an antagonist for the nicotinic acetylcholine receptor, which plays a crucial role in the nervous system .

Transport and Distribution

Tubocurarine chloride is distributed universally in the body . It does not have any increased localization at neuromuscular junctions .

Subcellular Localization

Given its mechanism of action, it is likely to be found at the neuromuscular junction where it exerts its effects .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El cloruro de tubocurarina se puede sintetizar a través de varios procesos químicos. Un método común implica la extracción del alcaloide de la planta Chondrodendron tomentosum, seguida de la purificación y la conversión a su forma de cloruro . El proceso sintético suele implicar el uso de alcohol ácido para la extracción y los pasos de purificación posteriores .

Métodos de Producción Industrial: La producción industrial de this compound implica la extracción a gran escala de fuentes vegetales, seguida de la síntesis química para garantizar la pureza y la consistencia. El proceso incluye pasos como la extracción con alcohol ácido, la purificación y la cristalización para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: El cloruro de tubocurarina experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución .

Reactivos y Condiciones Comunes:

Sustitución: Las reacciones de sustitución suelen implicar reactivos nucleofílicos en condiciones básicas o ácidas.

Productos Principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir diversos derivados oxidados, mientras que la reducción puede producir formas reducidas de this compound .

Comparación Con Compuestos Similares

Cisatracurium: A non-depolarizing neuromuscular blocker with a shorter duration of action and fewer side effects compared to tubocurarine chloride.

Uniqueness: Tubocurarine chloride is unique due to its historical significance as one of the first identified curare alkaloids and its role in the development of modern neuromuscular blocking agents . Despite being largely replaced by safer alternatives, it remains an important compound in the study of neuromuscular pharmacology .

Propiedades

Número CAS |

6989-98-6 |

|---|---|

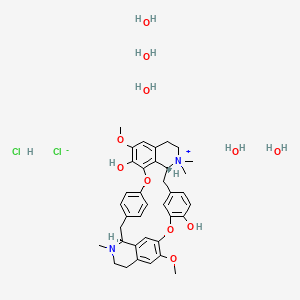

Fórmula molecular |

C37H42Cl2N2O6 |

Peso molecular |

681.6 g/mol |

Nombre IUPAC |

(1S,16R)-10,25-dimethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;chloride;hydrochloride |

InChI |

InChI=1S/C37H40N2O6.2ClH/c1-38-14-12-24-19-32(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-37-35-25(20-34(43-5)36(37)41)13-15-39(2,3)29(35)17-23-8-11-30(40)31(18-23)45-33;;/h6-11,18-21,28-29H,12-17H2,1-5H3,(H-,40,41);2*1H/t28-,29+;;/m0../s1 |

Clave InChI |

GXFZCDMWGMFGFL-KKXMJGKMSA-N |

SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.O.O.O.O.O.Cl.[Cl-] |

SMILES isomérico |

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.Cl.[Cl-] |

SMILES canónico |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.Cl.[Cl-] |

Apariencia |

Solid powder |

melting_point |

Needles from water; mp: 268 °C (effervescence); specific optical rotation: -258 deg @ 20 °C (c=0.38) for the anhydrous salt /Chloride, l-Form/ |

Key on ui other cas no. |

57-94-3 6989-98-6 |

Descripción física |

Solid |

Pictogramas |

Acute Toxic |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Solublity (25 °C): approx 50 mg/l water; but supersaturated solustions are formed readily. Solubility also reported as approximately 1 g/40 ml water; approximately 1 g/75 ml ethanol. Also soluble in methanol. Insoluble in pyridine, chloroform, benzene, acetone, ether. /Chloride, d-Form/ Crystals, dec about 236 °C (effervescence); specific optical rotation: +185 deg @ 25 °C/D ; to +195 °C (c=0.5 in H2O), UV max (acidified 0.005% aq soln): 280 nm (A= ~89, 1%, 1 cm). Soluble in water, dil sodium hydroxide, Sparingly sol in alcohol, in dil HCl, chlorform. Practically insoluble in benzene, ether. /Dimethyl ether/ INSOL IN DIETHYL ETHER /CHLORIDE/ 3.23e-04 g/L |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

d-Tubocurare d-Tubocurarine Tubocurare Tubocurarine Tubocurarine Chloride |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.